2-Chloro-1-methylpyridinium iodide
Overview
Description
Synthesis Analysis
2-Chloro-1-methylpyridinium iodide has been identified as a coupling reagent in peptide synthesis, with its use leading to the synthesis of different peptides. It reacts without racemization when used with urethan-protected amino acids, although fragment condensation requires N-Hydroxysuccinimide (Keese, Khalaf, Grambow, Grundke, & Rimpler, 1985).
Molecular Structure Analysis
The molecular geometry of 2-Chloro-1-methylpyridinium iodide has been studied using density functional theory (DFT) and compared with experimental data. In crystals, N-methyl and ethoxycarbonyl groups are disordered in two orientations. The iodide anion interacts electrostatically with the positively charged pyridinium nitrogen atom and via weak CH⋯I(-) hydrogen bonds (Barczyński et al., 2013).
Chemical Reactions and Properties
2-Chloro-1-methylpyridinium iodide reacts rapidly and quantitatively with thiol groups in the presence of triethylamine, leading to the production of 2-alkyl(aryl)thio-1-methylpyridinium iodide and hydrogen chloride. The excess of triethylamine is back-titrated with hydrochloric acid (Bald, 1980).
Physical Properties Analysis
Studies of 2-Chloro-1-methylpyridinium iodide include investigations of its spectroscopic properties, such as FTIR and Raman spectra. These studies are consistent with its molecular structure and provide insights into its physical properties (Barczyński et al., 2013).
Chemical Properties Analysis
Its chemical properties have been explored through various reactions, such as its interaction with active methylene compounds, revealing insights into its chemoselectivity and molecular orbital calculations (Fujita et al., 2007).
Scientific Research Applications
Dehydrative Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-1-methylpyridinium iodide is used as a reagent in a wide variety of dehydrative coupling reactions .
- Methods of Application: The specific methods of application can vary depending on the reaction, but generally, this compound is used as a reagent in the reaction .
- Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reactants and conditions .
Formation of Carboxylate Esters
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used to form carboxylate esters from acids and alcohols .
- Methods of Application: The compound is typically mixed with the acid and alcohol under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of a carboxylate ester .
Formation of Carboxamides
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-1-methylpyridinium iodide is used to form carboxamides from acids and amines .
- Methods of Application: The compound is typically mixed with the acid and amine under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of a carboxamide .
Conversion of Aldoximes to Nitriles
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-1-methylpyridinium iodide can be used as a dehydrating agent for the conversion of various aldoximes to nitriles .
- Methods of Application: The compound is typically mixed with the aldoxime under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of a nitrile .
Fabrication of Biodegradable Cross-linked Hyaluronic Acid Film and Gelatin Membranes
- Scientific Field: Biomedical Applications
- Application Summary: 2-Chloro-1-methylpyridinium iodide can be used as a cross-linking agent to fabricate biodegradable cross-linked hyaluronic acid film and gelatin membranes .
- Methods of Application: The compound is typically mixed with the hyaluronic acid and gelatin under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of a biodegradable cross-linked hyaluronic acid film and gelatin membranes .
Synthesis of β-lactams from β-amino acids
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-1-methylpyridinium iodide can be used as a condensing agent to synthesize various β-lactams from β-amino acids .
- Methods of Application: The compound is typically mixed with the β-amino acid under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of a β-lactam .
Conversion of Alcohols into Alkyl Thiocyanates
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-1-methylpyridinium iodide can be used as a dehydrating agent for the conversion of alcohols into alkyl thiocyanates .
- Methods of Application: The compound is typically mixed with the alcohol under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of an alkyl thiocyanate .
Synthesis of Carbodiimides from N,N-Disubstituted Thioureas
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloro-1-methylpyridinium iodide can be used to synthesize carbodiimides from N,N-disubstituted thioureas .
- Methods of Application: The compound is typically mixed with the thiourea under suitable conditions to facilitate the reaction .
- Results or Outcomes: The result of this reaction is the formation of a carbodiimide .
Safety And Hazards
2-Chloro-1-methylpyridinium iodide causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of soap and water .
Future Directions
2-Chloro-1-methylpyridinium iodide is a promising reagent in organic synthesis, particularly for the activation of the hydroxy group of alcohols and carboxylic acids. Its use in the synthesis of various organic compounds suggests potential for further applications in the field .
Relevant papers have been analyzed in the respective sections .
properties
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPKTQEQNICFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022260 | |
Record name | 2-Chloro-1-methylpyridinium iodide | |
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Molecular Weight |
255.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless or pale yellow solid; [Merck Index] Yellow hygroscopic powder; [Acros Organics MSDS] | |
Record name | 2-Chloro-1-methylpyridinium iodide | |
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Product Name |
2-Chloro-1-methylpyridinium iodide | |
CAS RN |
14338-32-0 | |
Record name | 2-Chloro-1-methylpyridinium iodide | |
Source | CAS Common Chemistry | |
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Record name | 2-Chloro-1-methylpyridinium iodide | |
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Record name | 14338-32-0 | |
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Record name | 2-Chloro-1-methylpyridinium iodide | |
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Record name | 2-chloro-1-methylpyridinium iodide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.792 | |
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Record name | 2-CHLORO-1-METHYLPYRIDINIUM IODIDE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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